7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with distinct substituents: an isobutyl group at position 7, a phenyl group at position 3, and a carboxylic acid moiety at position 3. This scaffold is synthesized via multicomponent cyclocondensation reactions involving 5-aminopyrazoles, aldehydes, and pyruvic acids under ultrasonic or thermal conditions .
Properties
IUPAC Name |
7-(2-methylpropyl)-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10(2)8-12-9-13(17(22)23)18-15-14(16(21)19-20(12)15)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQSLYJTIZYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC2=C(C(=O)NN12)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120519 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,2-dihydro-7-(2-methylpropyl)-2-oxo-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1573547-47-3 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,2-dihydro-7-(2-methylpropyl)-2-oxo-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1573547-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,2-dihydro-7-(2-methylpropyl)-2-oxo-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Component Cyclocondensation
A foundational method involves reacting 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions. The reaction proceeds via enamine formation, followed by intramolecular cyclodehydration.
Representative Procedure :
- Reagents : 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq), ethyl acetoacetate (1.2 eq), glacial acetic acid (5 mol%).
- Conditions : Reflux in ethanol (80°C, 6 h).
- Yield : 68–72%.
Table 1 : Solvent Optimization for Cyclocondensation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 6 | 72 |
| Toluene | 110 | 4 | 58 |
| DMF | 100 | 3 | 64 |
Polar protic solvents like ethanol enhance proton transfer, accelerating cyclization.
Bischler-Naprielski Cyclization
Adapting methodologies from imidazo-imidazol-one syntheses, this method employs POCl₃ as a cyclizing agent:
- Acylation : Treat 5-amino-pyrazole intermediates with chloroacetyl chloride.
- Cyclization : Heat with POCl₃ (2.5 eq) at 90°C for 3 h.
- Workup : Quench with ice-water and neutralize with NaHCO₃.
Key Insight : POCl₃ mediates both dehydration and ring closure, achieving 79% yield for the pyrimidine core.
Carboxylic Acid Functionalization
Ester Hydrolysis
The final carboxylic acid is unmasked via saponification of a methyl ester precursor:
- Substrate : Methyl 7-isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate.
- Conditions : 6 M HCl (aq.), reflux, 4 h.
- Yield : 89%.
Table 2 : Hydrolysis Conditions Comparison
| Acid | Concentration | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 6 M | 4 | 89 |
| H₂SO₄ | 4 M | 6 | 78 |
| TFA | 10% v/v | 8 | 65 |
Concentrated HCl achieves near-quantitative conversion due to its strong electrophilic character.
Alternative Pathways and Modern Innovations
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (150°C, 20 min) in DMF elevates yields to 85% for the cyclocondensation step.
Flow Chemistry Approaches
Continuous-flow systems enhance reproducibility for large-scale production:
- Residence Time : 12 min.
- Throughput : 1.2 kg/day.
- Purity : >99% by HPLC.
Analytical Characterization and Quality Control
Critical spectroscopic data for the final compound:
Chemical Reactions Analysis
Types of Reactions
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- The target compound’s carboxylic acid group enhances water solubility compared to ester derivatives (e.g., CAS 2365242-43-7) but reduces it relative to unsubstituted analogs (e.g., CAS 1086375-50-9) .
- Electron-withdrawing groups (e.g., Cl, CF₃) lower pKa values, increasing acidity and deprotonation likelihood in physiological environments .
Biological Activity
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a dihydropyrimidine ring with a pyrazole moiety, along with an isobutyl group and a phenyl substituent. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a candidate for various therapeutic applications.
- IUPAC Name : 7-(2-methylpropyl)-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Molecular Formula : C₁₇H₁₇N₃O₃
- Molecular Weight : 311.33 g/mol
- CAS Number : 1573547-47-3
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities. Specifically, this compound has shown potential as an antitubercular agent , effectively inhibiting the growth of Mycobacterium tuberculosis and suggesting its utility in treating tuberculosis and possibly other infectious diseases .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The unique combination of substituents in this compound may enhance its solubility and biological activity compared to other derivatives .
Antitubercular Activity
A study demonstrated that derivatives of this compound can inhibit Mycobacterium tuberculosis growth effectively. The inhibition was dose-dependent, with significant activity observed at concentrations lower than 50 µM .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methyl-2-oxo-pyrazolo[1,5-a]pyrimidine | Methyl group instead of isobutyl | Anticancer activities |
| 6-Bromo-pyrazolo[1,5-a]pyrimidine | Bromine substitution at position 6 | Antimicrobial properties |
| 4-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at position 4 | Inhibitory effects on certain kinases |
The distinct structure of 7-Isobutyl-2-oxo-3-phenyl derivatives allows for targeted interactions with biological systems that may not be achievable with simpler analogues .
Cytotoxicity Studies
Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary data indicate that while some derivatives exhibit cytotoxic effects against cancer cell lines, the specific cytotoxicity of 7-Isobutyl derivatives remains to be fully characterized. Further studies are needed to establish a comprehensive understanding of its cytotoxic profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
